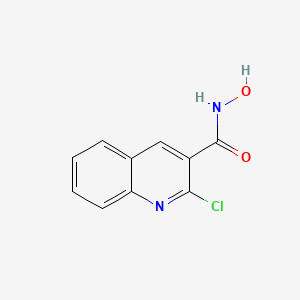
2-Chloro-n-hydroxyquinoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-n-hydroxyquinoline-3-carboxamide is a quinoline derivative known for its diverse applications in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-n-hydroxyquinoline-3-carboxamide typically involves the functionalization of the quinoline scaffold. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone . Another approach is the Skraup synthesis, which uses aniline, glycerol, and sulfuric acid as starting materials .
Industrial Production Methods
Industrial production of quinoline derivatives often employs green chemistry principles to minimize environmental impact. Methods such as transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are used to enhance yield and purity while reducing waste .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-n-hydroxyquinoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups, enhancing the compound’s biological activity.
Reduction: This reaction can modify the quinoline ring, potentially altering its pharmacological properties.
Substitution: Commonly involves replacing the chlorine atom with other functional groups to create derivatives with different biological activities.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed.
Substitution: Reagents like phenylacetylene in the presence of palladium chloride (PdCl2) and triphenylphosphine (PPh3) are used.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with enhanced or modified biological activities, such as improved antimicrobial or anticancer properties .
Scientific Research Applications
2-Chloro-n-hydroxyquinoline-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and anticancer activities.
Medicine: Investigated for its potential use in developing new therapeutic agents for diseases like tuberculosis and cancer.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Chloro-n-hydroxyquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes like tyrosine kinases or interact with DNA to exert its anticancer effects. The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .
Comparison with Similar Compounds
Similar Compounds
Quinoline-2-carboxamide: Known for its antimicrobial properties.
4-Hydroxy-2-quinolone: Exhibits antifungal and anticancer activities.
Naphthamide derivatives: Show potent antitubercular activity.
Uniqueness
2-Chloro-n-hydroxyquinoline-3-carboxamide stands out due to its unique combination of a chlorine atom and a hydroxy group on the quinoline ring, which enhances its reactivity and biological activity. This makes it a valuable compound for developing new therapeutic agents and industrial applications .
Properties
CAS No. |
88518-90-5 |
|---|---|
Molecular Formula |
C10H7ClN2O2 |
Molecular Weight |
222.63 g/mol |
IUPAC Name |
2-chloro-N-hydroxyquinoline-3-carboxamide |
InChI |
InChI=1S/C10H7ClN2O2/c11-9-7(10(14)13-15)5-6-3-1-2-4-8(6)12-9/h1-5,15H,(H,13,14) |
InChI Key |
UCGZOENZDJZDHO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)Cl)C(=O)NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


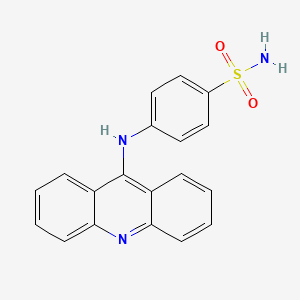
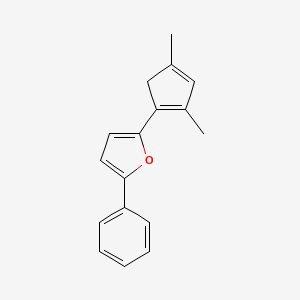
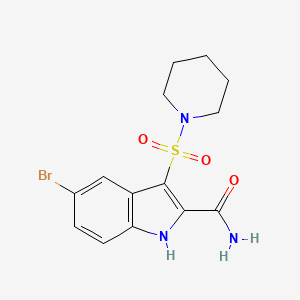
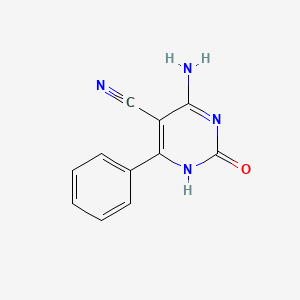
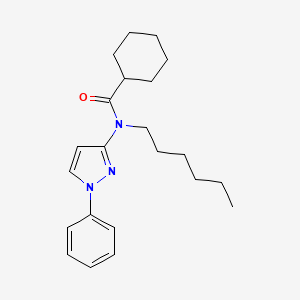
![N-([1,1'-Biphenyl]-3-yl)-1-cyclooctyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B12908051.png)

![N-([1,1'-Biphenyl]-3-yl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B12908061.png)
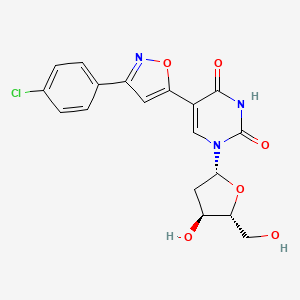

![5-(([1,1'-Biphenyl]-4-yloxy)methyl)-1-(2,4-dimethylphenyl)-1H-1,2,4-triazole-3-thiol](/img/structure/B12908085.png)


![3,5,6-Triphenyl-2-thioxo-2,3-dihydrofuro[2,3-d]pyrimidin-4(1H)-one](/img/structure/B12908094.png)
